Galanthamine beta-D-Glucuronide
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Description
Synthesis Analysis
The synthesis of glucuronide-containing compounds, like Galanthamine beta-D-Glucuronide, involves complex steps, including the attachment of glucosyl esters and elaboration of the glucuronide residue. For instance, Peng et al. (2004) achieved the synthesis of a structurally typical glucuronide-containing saponin through a concise method involving TEMPO-mediated oxidation and selective sugar linkage formations (Peng, Han, & Yu, 2004).
Molecular Structure Analysis
The molecular structure of Galanthamine beta-D-Glucuronide, similar to other glucuronide derivatives, is characterized by the presence of glucuronic acid linked to other sugar moieties or aglycones, which significantly impacts its physicochemical properties and biological activity.
Chemical Reactions and Properties
Galanthamine derivatives undergo various chemical reactions, including ether formation, ring-closing metathesis, and N-alkylation, to construct their complex tetracyclic ring systems. The study by Satcharoen et al. (2007) provides insight into the controlled stereochemistry and the assembly of Galanthamine's backbone through these reactions (Satcharoen, Mclean, Kemp, Camp, & Brown, 2007).
Future Directions
The future directions for research on Galanthamine beta-D-Glucuronide could involve scaling up the biotechnological production of this valuable medicinal alkaloid . Additionally, the development of new sensing strategies for the detection of β-glucuronidase activity could also be a promising research direction .
properties
IUPAC Name |
(3R,4R,5R,6S)-3,4,5-trihydroxy-6-[[(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl]oxy]oxane-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO9/c1-24-8-7-23-6-5-12(31-22-18(27)16(25)17(26)20(33-22)21(28)29)9-14(23)32-19-13(30-2)4-3-11(10-24)15(19)23/h3-6,12,14,16-18,20,22,25-27H,7-10H2,1-2H3,(H,28,29)/t12-,14-,16+,17+,18+,20?,22-,23-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWSWSACTOVQVLT-FQYLMKIHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)OC5C(C(C(C(O5)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O[C@@H]5[C@@H]([C@@H]([C@H](C(O5)C(=O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Galanthamine beta-D-Glucuronide |
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